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Compound of Interest

Compound Name: Anguibactin

Cat. No.: B025445 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of

anguibactin and its 3-deoxy derivative, potent siderophores with potential applications in drug

development, particularly in strategies to overcome antibiotic resistance. The methodologies

outlined are based on the first reported total synthesis by Kim et al. (2018).

Introduction
Anguibactin is a siderophore produced by the fish pathogen Vibrio anguillarum. Its unique

structure and iron-chelating properties have garnered significant interest. Siderophores are

small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron,

an essential element for their growth and virulence. The ability of bacteria to acquire iron is a

critical factor in their pathogenicity. Consequently, the biosynthetic and transport pathways of

siderophores represent attractive targets for the development of novel antimicrobial agents.

One promising strategy, often referred to as the "Trojan Horse" approach, involves conjugating

antibiotics to siderophores. This allows the antibiotic to be actively transported into the bacterial

cell through the siderophore uptake machinery, thereby bypassing resistance mechanisms

such as efflux pumps and reduced membrane permeability.

The total synthesis of anguibactin and its derivatives opens avenues for the rational design

and development of such siderophore-antibiotic conjugates. Furthermore, synthetic access to

these molecules allows for detailed structure-activity relationship (SAR) studies to optimize

their biological activity and pharmacokinetic properties. This document provides the necessary
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protocols to enable researchers to synthesize and further investigate these important

molecules.

Data Presentation
Table 1: Summary of Key Intermediates and Final
Products in the Total Synthesis of Anguibactin
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Compound
No.

Compound
Name

Starting
Material(s)

Key
Reagents

Solvent(s) Yield (%)

8

(R)-2-((tert-

butoxycarbon

yl)amino)-3-

(pyridin-2-

yl)propanoic

acid

(R)-2-amino-

3-(pyridin-2-

yl)propanoic

acid

Boc₂O,

NaOH

1,4-Dioxane,

H₂O
95

11

O-benzyl-L-

threonine

methyl ester

hydrochloride

O-benzyl-L-

threonine

SOCl₂,

MeOH
Methanol 98

12

Methyl

(2S,3R)-2-

(((R)-2-((tert-

butoxycarbon

yl)amino)-3-

(pyridin-2-

yl)propanoyl)

amino)-3-

(benzyloxy)b

utanoate

8, 11 HATU, DIPEA CH₂Cl₂ 85

13

(2S,3R)-2-

(((R)-2-((tert-

butoxycarbon

yl)amino)-3-

(pyridin-2-

yl)propanoyl)

amino)-3-

(benzyloxy)b

utanoic acid

12 LiOH·H₂O THF, H₂O 92

14 tert-butyl

((R)-1-

(((3R,4S)-3-

(benzyloxy)-1

13, (S)-2-

aminopropan-

1-ol

EDCI, HOBt CH₂Cl₂ 78
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-((S)-1-

hydroxypropa

n-2-yl)-4-

oxoazetidin-

2-

yl)amino)-1-

oxo-3-

(pyridin-2-

yl)propan-2-

yl)carbamate

15

tert-butyl

((R)-1-

(((4S)-2-(2-

hydroxyphen

yl)-4,5-

dihydrothiazol

-4-

yl)carbamoyl)

propyl)carba

mate

14
Lawesson's

reagent
Toluene 65

Anguibactin

N-((4S)-2-

(2,3-

dihydroxyphe

nyl)-4,5-

dihydrothiazol

-4-yl)-2-

amino-3-

(pyridin-2-

yl)propanami

de

15 BCl₃ CH₂Cl₂ 55

3-Deoxy-

anguibactin

N-((4S)-2-(2-

hydroxyphen

yl)-4,5-

dihydrothiazol

-4-yl)-2-

amino-3-

Intermediate

from 15

(using 2-

hydroxybenz

aldehyde)

BCl₃ CH₂Cl₂ 60
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(pyridin-2-

yl)propanami

de

Yields are based on the reported values in the primary literature and may vary depending on

experimental conditions.

Experimental Protocols
Synthesis of Anguibactin
The total synthesis of anguibactin is a multi-step process involving the preparation of key

building blocks followed by their coupling and final deprotection.

1. Synthesis of (R)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid (8)

To a solution of (R)-2-amino-3-(pyridin-2-yl)propanoic acid (1.0 g, 6.02 mmol) in a 1:1

mixture of 1,4-dioxane and water (20 mL), sodium hydroxide (0.26 g, 6.50 mmol) is added,

and the mixture is stirred at room temperature until the solid dissolves.

Di-tert-butyl dicarbonate (Boc₂O) (1.44 g, 6.62 mmol) is added, and the reaction mixture is

stirred at room temperature for 12 hours.

The reaction mixture is then concentrated under reduced pressure to remove the 1,4-

dioxane.

The remaining aqueous solution is washed with ethyl acetate (2 x 20 mL).

The aqueous layer is acidified to pH 3-4 with 1 M HCl.

The resulting precipitate is collected by filtration, washed with cold water, and dried under

vacuum to afford compound 8 as a white solid.

2. Synthesis of O-benzyl-L-threonine methyl ester hydrochloride (11)

To a stirred suspension of O-benzyl-L-threonine (2.0 g, 8.96 mmol) in methanol (30 mL) at 0

°C, thionyl chloride (SOCl₂) (0.98 mL, 13.44 mmol) is added dropwise.
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The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

The solvent is removed under reduced pressure, and the residue is triturated with diethyl

ether to give compound 11 as a white solid.

3. Synthesis of Methyl (2S,3R)-2-(((R)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-2-

yl)propanoyl)amino)-3-(benzyloxy)butanoate (12)

To a solution of compound 8 (1.0 g, 3.76 mmol) and compound 11 (1.08 g, 4.14 mmol) in

anhydrous dichloromethane (CH₂Cl₂) (40 mL), N,N-diisopropylethylamine (DIPEA) (1.97 mL,

11.28 mmol) is added, and the mixture is stirred at 0 °C for 10 minutes.

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate (HATU) (1.57 g, 4.14 mmol) is added, and the reaction mixture is

stirred at room temperature for 12 hours.

The reaction is quenched with water, and the organic layer is separated.

The aqueous layer is extracted with CH₂Cl₂ (2 x 30 mL).

The combined organic layers are washed with saturated aqueous sodium bicarbonate

solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced

pressure.

The crude product is purified by flash column chromatography (silica gel, ethyl

acetate/hexanes) to yield compound 12.

4. Synthesis of (2S,3R)-2-(((R)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-2-

yl)propanoyl)amino)-3-(benzyloxy)butanoic acid (13)

To a solution of compound 12 (1.0 g, 2.07 mmol) in a 3:1 mixture of tetrahydrofuran (THF)

and water (20 mL), lithium hydroxide monohydrate (LiOH·H₂O) (0.17 g, 4.14 mmol) is added.

The reaction mixture is stirred at room temperature for 4 hours.

The THF is removed under reduced pressure, and the aqueous residue is diluted with water

and washed with diethyl ether.
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The aqueous layer is acidified to pH 4-5 with 1 M HCl.

The product is extracted with ethyl acetate (3 x 30 mL).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure to give compound 13.

5. Synthesis of tert-butyl ((R)-1-(((3R,4S)-3-(benzyloxy)-1-((S)-1-hydroxypropan-2-yl)-4-

oxoazetidin-2-yl)amino)-1-oxo-3-(pyridin-2-yl)propan-2-yl)carbamate (14)

To a solution of compound 13 (0.5 g, 1.07 mmol), (S)-2-aminopropan-1-ol (0.09 g, 1.18

mmol), and 1-hydroxybenzotriazole (HOBt) (0.16 g, 1.18 mmol) in CH₂Cl₂ (20 mL), 1-ethyl-3-

(3-dimethylaminopropyl)carbodiimide (EDCI) (0.23 g, 1.18 mmol) is added at 0 °C.

The reaction mixture is stirred at room temperature for 12 hours.

The reaction is quenched with water, and the layers are separated.

The aqueous layer is extracted with CH₂Cl₂.

The combined organic layers are washed with saturated aqueous sodium bicarbonate

solution and brine, dried over anhydrous sodium sulfate, and concentrated.

The crude product is purified by flash column chromatography to afford compound 14.

6. Synthesis of tert-butyl ((R)-1-(((4S)-2-(2-hydroxyphenyl)-4,5-dihydrothiazol-4-

yl)carbamoyl)propyl)carbamate (15)

A solution of compound 14 (0.2 g, 0.38 mmol) and Lawesson's reagent (0.17 g, 0.42 mmol)

in anhydrous toluene (10 mL) is heated at 80 °C for 4 hours.

The solvent is removed under reduced pressure, and the residue is purified by flash column

chromatography to yield compound 15.

7. Synthesis of Anguibactin

To a solution of compound 15 (50 mg, 0.09 mmol) in anhydrous CH₂Cl₂ (5 mL) at -78 °C, a

1.0 M solution of boron trichloride (BCl₃) in CH₂Cl₂ (0.45 mL, 0.45 mmol) is added dropwise.
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The reaction mixture is stirred at -78 °C for 1 hour and then at 0 °C for 2 hours.

The reaction is carefully quenched with methanol at -78 °C.

The mixture is concentrated under reduced pressure.

The crude product is purified by preparative reverse-phase HPLC to give anguibactin as a

white solid.

Synthesis of 3-Deoxy-anguibactin
The synthesis of 3-deoxy-anguibactin follows a similar pathway to that of anguibactin, with

the key difference being the use of 2-hydroxybenzaldehyde instead of 2,3-

dihydroxybenzaldehyde in the formation of the thiazoline ring precursor. The final deprotection

step is analogous to that of anguibactin synthesis.

Mandatory Visualizations
Total Synthesis of Anguibactin Workflow

Building Block Synthesis Main Synthetic Pathway

 (R)-2-amino-3-
(pyridin-2-yl)propanoic acid Boc Protection

O-benzyl-L-threonine Esterification

(S)-2-aminopropan-1-ol

Amide Coupling (EDCI/HOBt)Peptide Coupling (HATU) Saponification Thiazoline Formation
(Lawesson's Reagent) Deprotection (BCl3) Anguibactin

Final Product

Click to download full resolution via product page

Caption: Workflow for the total synthesis of anguibactin.
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Caption: Generalized signaling pathway for siderophore-mediated iron uptake in bacteria.

To cite this document: BenchChem. [Total Synthesis of Anguibactin and its Derivatives:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b025445#total-synthesis-of-anguibactin-and-its-
derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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